molecular formula C28H32N4O3S B11216208 N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

Cat. No.: B11216208
M. Wt: 504.6 g/mol
InChI Key: YPNNUTWLHJMLAE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexene ring, a morpholine ring, and a quinazolinone moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide involves several steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene derivatives under specific conditions.

    Synthesis of the morpholine ring: This involves the reaction of diethanolamine with sulfuric acid.

    Construction of the quinazolinone moiety: This is typically synthesized through the cyclization of anthranilic acid derivatives with formamide.

    Coupling reactions: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other quinazolinone derivatives, morpholine-containing compounds, and benzamide derivatives.

    Uniqueness: The combination of the cyclohexene, morpholine, and quinazolinone moieties in a single molecule makes it unique, providing a distinct set of chemical and biological properties.

This detailed article provides a comprehensive overview of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H32N4O3S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C28H32N4O3S/c33-26(29-13-12-20-4-2-1-3-5-20)22-8-6-21(7-9-22)19-32-27(34)24-18-23(31-14-16-35-17-15-31)10-11-25(24)30-28(32)36/h4,6-11,18H,1-3,5,12-17,19H2,(H,29,33)(H,30,36)

InChI Key

YPNNUTWLHJMLAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

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